molecular formula C7H6N2O3S B14062465 2-Cyano-6-hydroxybenzenesulfonamide

2-Cyano-6-hydroxybenzenesulfonamide

Cat. No.: B14062465
M. Wt: 198.20 g/mol
InChI Key: YUJNABKMJQUTJN-UHFFFAOYSA-N
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Description

2-Cyano-6-hydroxybenzenesulfonamide is an organic compound with the molecular formula C7H6N2O3S It is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-hydroxybenzenesulfonamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-cyano-6-oxo-benzenesulfonamide.

    Reduction: Formation of 2-amino-6-hydroxybenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Cyano-6-hydroxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it can bind to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds with other parts of the enzyme . This binding inhibits the enzyme’s activity, which can have therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-6-methoxybenzenesulfonamide
  • 2-Cyano-6-aminobenzenesulfonamide
  • 2-Cyano-6-chlorobenzenesulfonamide

Uniqueness

2-Cyano-6-hydroxybenzenesulfonamide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and other interactions compared to its analogs. This can influence its reactivity and binding properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

2-cyano-6-hydroxybenzenesulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-4-5-2-1-3-6(10)7(5)13(9,11)12/h1-3,10H,(H2,9,11,12)

InChI Key

YUJNABKMJQUTJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)N)C#N

Origin of Product

United States

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